

## Reproducibility of PXL770 findings across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PXL770    |           |
| Cat. No.:            | B10858185 | Get Quote |

# PXL770: A Review of Preclinical and Clinical Findings

An analysis of the available data on the direct AMPK activator, **PXL770**, reveals a consistent pattern of metabolic benefits across various preclinical models and early-stage human trials conducted by the developing pharmaceutical company, Poxel, and its collaborators. However, a critical gap in independently reproduced findings remains, highlighting the need for further validation by unaffiliated laboratories to solidify the compound's therapeutic potential.

PXL770 is a first-in-class, orally administered, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activation of AMPK has been shown to influence a wide array of metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2] The therapeutic potential of PXL770 is being explored for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[3]

# Clinical Evidence in Non-Alcoholic Fatty Liver Disease (NAFLD)

Poxel has conducted several clinical trials investigating the safety and efficacy of **PXL770** in patients with NAFLD, the precursor to NASH. The most significant of these is the STAMP-NAFLD Phase 2a trial, a randomized, double-blind, placebo-controlled study.[4]





STAMP-NAFLD Phase 2a Trial: Key Quantitative

| Outcomes  Endpoint                                            | Placebo | PXL770 (250<br>mg QD) | PXL770 (250<br>mg BID) | PXL770 (500<br>mg QD)    |
|---------------------------------------------------------------|---------|-----------------------|------------------------|--------------------------|
| Relative Change<br>in Liver Fat<br>Content (All<br>Patients)  | -1.1%   | -1.0%                 | -14.3%                 | -14.7%                   |
| Relative Change<br>in Liver Fat<br>Content (T2DM<br>Patients) | -6.0%   | +1.2%                 | -16.7%                 | -27.2%                   |
| Change in Alanine Aminotransferas e (ALT) (U/L)               | -       | -                     | -                      | Significant<br>Reduction |
| Change in Aspartate Aminotransferas e (AST) (U/L)             | -       | -                     | -                      | Significant<br>Reduction |
| Change in Hemoglobin A1c (HbA1c) (T2DM Patients)              | -       | -                     | -                      | -0.64%                   |
| Statistically significant vs. baseline or placebo             |         |                       |                        |                          |

A prior Phase 1b study in overweight or obese individuals with NAFLD and insulin resistance also demonstrated positive effects on metabolic parameters after 4 weeks of treatment with 500 mg of **PXL770** once daily.[5][6]



### Phase 1b PK/PD Study: Key Quantitative Outcomes[8][9]

| Endpoint                                    | Placebo   | PXL770 (500 mg QD)                   |
|---------------------------------------------|-----------|--------------------------------------|
| Suppression of De Novo<br>Lipogenesis (DNL) | No effect | Statistically significant (p=0.0045) |
| Improvement in Glycemia<br>(OGTT)           | No effect | Statistically significant (p<0.03)   |
| Reduction in HOMA-IR                        | No effect | Statistically significant (p=0.0134) |

#### **Preclinical Findings in Various Disease Models**

Preclinical studies have explored the therapeutic potential of **PXL770** in a range of disease models, with findings that are broadly consistent with the proposed mechanism of action via AMPK activation.

#### X-Linked Adrenoleukodystrophy (ALD)

In in vitro and in vivo models of ALD, a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFA), **PXL770** demonstrated significant therapeutic effects.[7] [8]

| Model                       | Endpoint                              | PXL770 Treatment | Outcome        |
|-----------------------------|---------------------------------------|------------------|----------------|
| Patient-derived Fibroblasts | C26:0 VLCFA Levels                    | 7 days           | ~90% reduction |
| Abcd1 KO Mice               | C26:0 Levels in Spinal<br>Cord        | 12 weeks         | 29% reduction  |
| Abcd1 KO Mice               | C26:0 Levels in Brain                 | 8 weeks          | 25% reduction  |
| Abcd1 KO Mice               | Sciatic Nerve Myelin<br>Invaginations | 12 weeks         | 61% reduction  |



## Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Preclinical investigations in a mouse model of ADPKD, a genetic disorder leading to kidney cyst formation, have shown that **PXL770** can ameliorate disease progression.[9]

| Endpoint                           | PXL770 Treatment | Outcome vs. Untreated<br>Control |
|------------------------------------|------------------|----------------------------------|
| Blood Urea Nitrogen                | -                | 47% reduction                    |
| Cystic Index                       | -                | 26% reduction                    |
| Kidney Weight to Body Weight Ratio | -                | 35% reduction                    |
| Markers of Cell Proliferation      | -                | 48% reduction                    |
| Macrophage Infiltration            | -                | 53% reduction                    |
| Tissue Fibrosis                    | -                | 37% reduction                    |

#### Non-Alcoholic Steatohepatitis (NASH)

In a diet-induced obese mouse model of NASH, **PXL770** showed beneficial effects on the key hallmarks of the disease: steatosis, inflammation, and fibrosis.

## Experimental Protocols STAMP-NAFLD Phase 2a Trial[5]

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study conducted at 15 sites in the United States.
- Participants: 120 patients with non-alcoholic fatty liver disease, with or without type 2 diabetes.
- Intervention: Patients were randomized to receive PXL770 at 250 mg once daily, 250 mg twice daily, 500 mg once daily, or a matching placebo.



 Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12 as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

#### Phase 1b PK/PD Study in NAFLD[8]

- Study Design: A 4-week, randomized, double-blind, placebo-controlled study.
- Participants: 16 overweight or obese patients with NAFLD and insulin resistance.
- Intervention: 12 patients received **PXL770** at 500 mg once daily, and 4 received a placebo.
- Endpoints: Key endpoints included pharmacokinetics, safety, and pharmacodynamic measures such as de novo lipogenesis and glucose tolerance during an oral glucose tolerance test (OGTT).

#### Preclinical Study in Abcd1 KO Mice (ALD Model)[10][12]

- Animal Model: Abcd1 knockout (KO) mice, an established model for X-linked adrenoleukodystrophy.
- Intervention: Mice were treated with PXL770 at a dose of 75 mg/kg twice daily via oral gavage for 12 weeks.
- Assessments: Very long-chain fatty acid levels in tissues were measured by liquid chromatography-mass spectrometry (LC-MS). Sciatic nerve axonal morphology was assessed by electron microscopy, and locomotor function was evaluated using a beam balance test.

### **Signaling Pathways and Experimental Workflows**

The proposed mechanism of action of **PXL770** is through the direct activation of AMPK, which in turn modulates various downstream metabolic pathways.





#### Click to download full resolution via product page

Caption: **PXL770** directly activates AMPK, leading to beneficial downstream effects on lipid metabolism, glucose homeostasis, and inflammation.

The workflow for the STAMP-NAFLD clinical trial illustrates the key stages of the study.





Click to download full resolution via product page

Caption: Workflow of the STAMP-NAFLD Phase 2a clinical trial, from patient screening to primary endpoint assessment.

In conclusion, the data generated by Poxel and its collaborators present a consistent narrative of **PXL770**'s potential as a therapeutic agent for various metabolic diseases through the activation of AMPK. The findings from early-phase clinical trials in NAFLD and preclinical studies in diverse disease models are encouraging. However, the scientific community awaits the replication of these findings by independent research groups to fully validate the reproducibility and robustness of the reported effects of **PXL770**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Poxel Announces Program Update and Preclinical Results on PXL770 for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 3. Poxel Announces PXL770 Granted Orphan Drug Designation from the U.S. FDA for Autosomal-Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
- 4. Efficacy and safety of PXL770, a direct AMP kinase activator, for the treatment of nonalcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebocontrolled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for PXL770, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of PXL770 findings across different laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858185#reproducibility-of-pxl770-findings-across-different-laboratories]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com